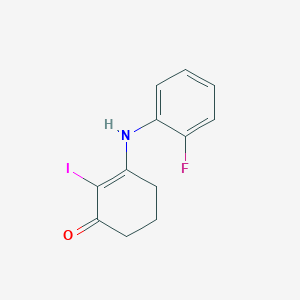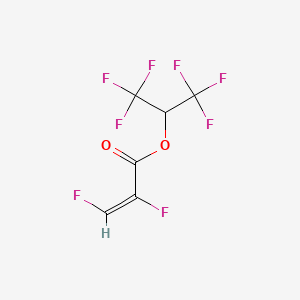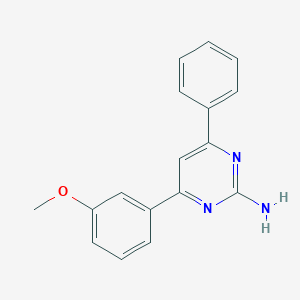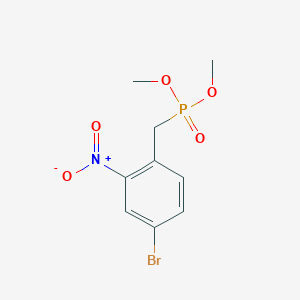
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one, also known as 3-FAI or 2-Fluorophenyl-2-iodocyclohexanone, is a synthetic organic compound used in a variety of scientific research applications. It is a heterocyclic compound with a six-membered ring containing one nitrogen atom and two iodine atoms. 3-FAI is used as a building block in organic synthesis, as a starting material for various pharmaceuticals and as a reagent in various laboratory experiments.
Applications De Recherche Scientifique
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one is used as a reagent in various laboratory experiments, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organic compounds. It is also used as a building block in organic synthesis, as a starting material for various pharmaceuticals, and as a reagent in various laboratory experiments. Additionally, this compound has been used in the synthesis of various heterocyclic compounds, such as 2-fluorophenyl-2-iodocyclohexanone, which is an important intermediate in the synthesis of various pharmaceuticals.
Mécanisme D'action
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one is a heterocyclic compound, which means it has a ring structure containing one nitrogen atom and two iodine atoms. The nitrogen atom acts as a nucleophile and is attacked by the electrophilic iodine atoms, forming a six-membered ring. The ring structure of this compound is stabilized by the two iodine atoms, which form a bond with the nitrogen atom and prevent the ring from opening.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Finally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, this compound is relatively stable and has a relatively low toxicity. Finally, this compound is a versatile reagent, which can be used in a variety of laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. First, this compound is a relatively expensive reagent and is not always readily available. Additionally, this compound is a heterocyclic compound and is not as stable as other reagents. Finally, this compound has a relatively low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential future directions for 3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one are numerous. First, this compound could be used to synthesize a variety of heterocyclic compounds, which could be used in the synthesis of pharmaceuticals or other organic compounds. Additionally, this compound could be used to synthesize polymers, which could be used in a variety of applications. Finally, this compound could be used in the synthesis of drugs or other compounds that have anti-inflammatory or anti-oxidant properties.
Méthodes De Synthèse
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one is synthesized from 2-fluorophenyl-2-iodocyclohexanone, which is prepared by the reaction of 2-fluorophenol with iodine in acetic acid. The reaction is carried out in a sealed tube in the presence of a solvent, such as acetic acid, and is heated to a temperature of 130°C. The reaction yields this compound in a yield of up to 95%.
Propriétés
IUPAC Name |
3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FINO/c13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)14/h1-2,4-5,15H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGJGXXMJCRKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)I)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)


![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)
![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)


![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)
![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)